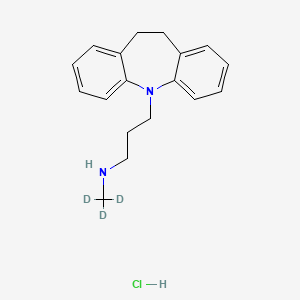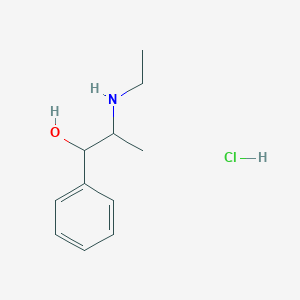![molecular formula C34H51N3O5S2 B12047716 5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinyl]sulfonyl}-2-(octadecyloxy)benzoic acid](/img/structure/B12047716.png)
5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinyl]sulfonyl}-2-(octadecyloxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazino]sulfonyl}-2-(octadecyloxy)benzoic acid is a complex organic compound with a molecular formula of C34H51N3O5S2 and a molecular weight of 645.931 g/mol This compound is characterized by its unique structure, which includes a benzothiazole moiety, a hydrazino group, and a long octadecyloxy chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazino]sulfonyl}-2-(octadecyloxy)benzoic acid involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazino]sulfonyl}-2-(octadecyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For instance, oxidation of the benzothiazole moiety may yield sulfoxides or sulfones, while reduction of the hydrazino group may produce amines.
Aplicaciones Científicas De Investigación
5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazino]sulfonyl}-2-(octadecyloxy)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.
Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazino]sulfonyl}-2-(octadecyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can bind to enzymes and receptors, modulating their activity. The hydrazino group can form covalent bonds with biological molecules, leading to changes in their function. The octadecyloxy chain can enhance the compound’s solubility and membrane permeability, facilitating its transport within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazino]sulfonyl}-2-(octadecyloxy)benzoic acid include:
- 2-{[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]sulfanyl}-1,3-benzothiazole
- 5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
- 3-ethyl-2-[(E)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate
Uniqueness
The uniqueness of 5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazino]sulfonyl}-2-(octadecyloxy)benzoic acid lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzothiazole moiety, hydrazino group, and octadecyloxy chain allows for diverse interactions with other molecules, making it a versatile compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C34H51N3O5S2 |
|---|---|
Peso molecular |
645.9 g/mol |
Nombre IUPAC |
5-[[(E)-(3-ethyl-1,3-benzothiazol-2-ylidene)amino]sulfamoyl]-2-octadecoxybenzoic acid |
InChI |
InChI=1S/C34H51N3O5S2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26-42-31-25-24-28(27-29(31)33(38)39)44(40,41)36-35-34-37(4-2)30-22-19-20-23-32(30)43-34/h19-20,22-25,27,36H,3-18,21,26H2,1-2H3,(H,38,39)/b35-34+ |
Clave InChI |
XXUHIDXFLTXSPO-XAHDOWKMSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)N/N=C/2\N(C3=CC=CC=C3S2)CC)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)NN=C2N(C3=CC=CC=C3S2)CC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester](/img/structure/B12047637.png)
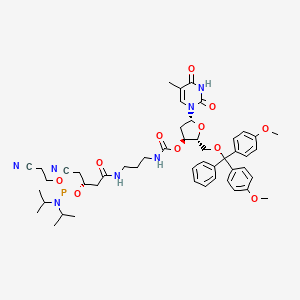
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12047664.png)
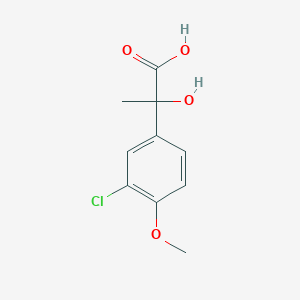
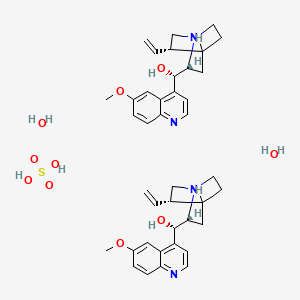
![2-[2-[(E)-[3-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid](/img/structure/B12047675.png)

![N-(5-Bromobenzo[d]thiazol-2-yl)-4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12047684.png)
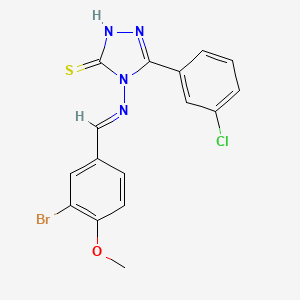
![7-Benzyl-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12047689.png)
